3-Ethoxy-4-methoxybenzaldehyde is used as a pharmaceutical intermediate
3-Ethoxy-4-methoxybenzaldehyde oxime, with the chemical formula and CAS number 1956-36-1, is an organic compound characterized by an oxime functional group attached to a substituted benzaldehyde. This compound features an ethoxy group at the meta position and a methoxy group at the para position relative to the aldehyde group. Its molecular weight is approximately 195.21 g/mol, and it has been identified in various chemical databases for its potential applications in organic synthesis and medicinal chemistry .
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of 3-ethoxy-4-methoxybenzaldehyde oxime typically involves:
text3-Ethoxy-4-methoxybenzaldehyde + Hydroxylamine → 3-Ethoxy-4-methoxybenzaldehyde oxime
This method is efficient and yields high purity products suitable for further applications .
3-Ethoxy-4-methoxybenzaldehyde oxime finds applications primarily in:
Several compounds share structural similarities with 3-ethoxy-4-methoxybenzaldehyde oxime. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxybenzaldehyde oxime | Methoxy group at para position | Simpler structure; lacks ethyl substitution |
2-Ethoxybenzaldehyde oxime | Ethoxy group at ortho position | Different positional isomer; potential different reactivity |
3-Methoxybenzaldehyde oxime | Methoxy group at meta position | Lacks ethyl substitution; different steric effects |
Benzaldehyde oxime | No substituents on benzene ring | Basic structure; serves as a reference point |
The uniqueness of 3-ethoxy-4-methoxybenzaldehyde oxime lies in its specific arrangement of substituents, which may enhance its solubility and biological activity compared to simpler analogs .